molecular formula C5H10BrN B1613581 2-(Bromomethyl)pyrrolidine CAS No. 412311-36-5

2-(Bromomethyl)pyrrolidine

Cat. No. B1613581
CAS RN: 412311-36-5
M. Wt: 164.04 g/mol
InChI Key: KMIDALMOELWSMC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyrrolidine is a pyrrolidine derivative . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

Pyrrolidine synthesis involves a variety of methods including N-heterocyclization of primary amines with diols, and the use of O-benzoylhydroxylamines as alkyl nitrene precursors . The synthesis of 2-(Bromomethyl)pyrrolidine specifically is not detailed in the search results.


Molecular Structure Analysis

The molecular formula of 2-(Bromomethyl)pyrrolidine is C5H10BrN . The structure includes a pyrrolidine ring with a bromomethyl group attached.


Chemical Reactions Analysis

While specific chemical reactions involving 2-(Bromomethyl)pyrrolidine are not detailed in the search results, pyrrolidine derivatives are known to participate in a variety of reactions. For example, they can be involved in Friedel–Crafts arylation, electrocyclization, intramolecular cyclization, cycloaddition, C–N bond-formations, aromatization, and cascade domino reactions .

Scientific Research Applications

Synthesis and Chemical Transformations

2-(Bromomethyl)pyrrolidine and its derivatives play a pivotal role in synthetic organic chemistry. They have been utilized in a variety of synthesis and transformation processes, showcasing the versatility of this compound in chemical reactions.

  • Conversion of Piperidines to Pyrrolidines : The transformation of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines has been achieved through a reaction with boron(III) bromide. This process involves an intermediate bicyclic aziridinium ion and is significant due to the rare conversion of piperidines into pyrrolidines (Tehrani et al., 2000).

  • Enantioselective Synthesis of Pyrrolidine Derivatives : 2-(Bromomethyl)pyrrolidine derivatives have been synthesized enantioselectively via Pd-catalyzed alkene carboamination reactions. This method has proven to be effective in generating enantiomerically enriched products and has been applied to the asymmetric synthesis of natural products like (-)-tylophorine (Mai & Wolfe, 2010).

  • Unprecedented Ring Expansion-Oxidation Protocol : 2-(Bromomethyl)pyrrolidines have been involved in a novel ring expansion-oxidation protocol, leading to the formation of piperidin-3-ones. This method highlights the transformative potential of 2-(bromomethyl)pyrrolidines in generating structurally diverse compounds (D’hooghe et al., 2008).

  • Hyperbranched Polyelectrolyte Synthesis : 2-(Bromomethyl)pyrrolidine derivatives have also been used in the synthesis of hyperbranched polyelectrolytes. This process showcases the application of these compounds in the field of polymer chemistry, contributing to the development of materials with unique properties (Monmoton et al., 2008).

  • Antibacterial Activity : Certain derivatives of 2-(bromomethyl)pyrrolidine have demonstrated antimicrobial activity. The synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives and their subsequent evaluation against various bacteria underscore the potential of these compounds in the development of new antibacterial agents (Bogdanowicz et al., 2013).

Safety and Hazards

2-(Bromomethyl)pyrrolidine hydrobromide is classified as dangerous. It causes severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including wearing protective clothing and avoiding breathing in dust, gas, or vapors .

Future Directions

While specific future directions for 2-(Bromomethyl)pyrrolidine are not detailed in the search results, pyrrolidine and its derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They offer the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . This suggests that 2-(Bromomethyl)pyrrolidine and similar compounds may continue to be of interest in drug discovery and development.

properties

IUPAC Name

2-(bromomethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIDALMOELWSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647487
Record name 2-(Bromomethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)pyrrolidine

CAS RN

412311-36-5
Record name 2-(Bromomethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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